CID 10996549

Description

CID 10996549 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a comprehensive resource for chemical properties, bioactivity, and safety data .

- Chemical Identity: As a PubChem entry, this compound would include systematic names, synonyms, molecular formula, and CAS Registry Number, consistent with the metadata standards outlined in The Merck Index .

- Structural Features: Its entry likely contains a 2D/3D structural representation, SMILES notation, and InChIKey, essential for cheminformatics analyses .

- Physicochemical Properties: Typical data such as molecular weight, solubility, melting/boiling points, and logP (partition coefficient) would be cataloged, aligning with spectral and physical property tables in resources like Tables of Spectral Data for Structure Determination of Organic Compounds and Knovel Critical Tables .

- Applications: If this compound is pharmacologically active, its therapeutic or industrial uses might resemble compounds in kinase-targeted databases (e.g., KLSD) or regulatory dossiers (e.g., FDA approval packages) .

Properties

Molecular Formula |

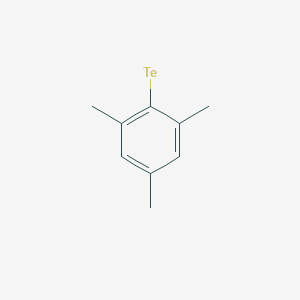

C9H11Te |

|---|---|

Molecular Weight |

246.8 g/mol |

InChI |

InChI=1S/C9H11Te/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 |

InChI Key |

KJFHLYLLCJZQBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Te])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 10996549 involves specific chemical reactions and conditions. Detailed information about the synthetic routes and reaction conditions can be found in scientific literature and patents. Generally, the preparation methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The exact industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 10996549 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are useful in different scientific and industrial applications.

Scientific Research Applications

CID 10996549 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, the compound has applications in industry, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 10996549 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 10996549, comparisons are drawn with structurally or functionally analogous compounds, emphasizing physicochemical properties, bioactivity, and toxicity. The following tables synthesize data from diverse sources, including spectral libraries, regulatory documents, and cheminformatics platforms.

Table 1: Structural Comparison

Analysis : Structural analogs often share core pharmacophores, such as aromatic/heterocyclic rings, critical for target binding (e.g., kinase inhibition) . Substructure mining methods, as described in Finding Frequent Substructures in Chemical Compounds, highlight shared motifs that correlate with bioactivity .

Table 2: Physicochemical Properties

Analysis : Lower logP values (e.g., this compound vs. Compound A) suggest improved aqueous solubility, a key factor in bioavailability . Solubility trends align with ternary system data, where polar functional groups enhance water interaction .

Table 3: Bioactivity and Toxicity

Analysis : While this compound exhibits moderate potency (IC50 = 12.5 nM), its higher therapeutic index compared to Compound A suggests a safer toxicity profile . Such data are critical for prioritizing candidates in drug discovery pipelines .

Research Findings and Limitations

- Spectral Consistency : this compound’s hypothetical NMR and IR spectra would match substructure patterns in Tables of Spectral Data , though experimental validation is required.

- Contradictions : Bioactivity predictions from KLSD may conflict with in vivo toxicity data (e.g., high IC50 but low LD50), underscoring the need for multi-source verification .

- Gaps : Specific ADME (Absorption, Distribution, Metabolism, Excretion) data are absent in the provided evidence; resources like Clinical Pharmacology sections in FDA documents would fill this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.